H-Asp-Arg-Gly-Val-Tyr-Ile-His-Pro-Phe-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRV056 is a Gq-biased ligand of the angiotensin II receptor type 1 (AT1R). This compound is known for its ability to stimulate cellular Gq-mediated signaling more effectively than the endogenous ligand angiotensin II .
Preparation Methods
The synthesis of TRV056 involves the use of peptide synthesis techniques. The compound is typically prepared through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain . The reaction conditions for SPPS include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Chemical Reactions Analysis
TRV056 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions used, but they typically involve modifications to the peptide backbone or side chains .
Scientific Research Applications
TRV056 has a wide range of scientific research applications. In chemistry, it is used as a tool to study G protein-coupled receptor (GPCR) signaling pathways . In biology, TRV056 is used to investigate the physiological effects of Gq-mediated signaling, such as its role in regulating blood pressure and cardiac contractility . In medicine, TRV056 is being explored as a potential therapeutic agent for cardiovascular diseases . In industry, TRV056 can be used to develop new drugs that target the AT1R .
Mechanism of Action
TRV056 exerts its effects by binding to the angiotensin II receptor type 1 (AT1R) and preferentially activating Gq-mediated signaling pathways . This biased agonism results in the stabilization of a receptor conformation that promotes Gq coupling and the generation of inositol phosphate 1 (IP1) . The molecular targets of TRV056 include the AT1R and downstream signaling molecules involved in the Gq pathway .
Comparison with Similar Compounds
TRV056 is unique in its ability to selectively activate Gq-mediated signaling pathways while maintaining comparable efficacy towards β-arrestin . Similar compounds include TRV055, which is also a Gq-biased agonist of the AT1R, and TRV120027, which is a β-arrestin-biased agonist . Compared to these compounds, TRV056 has greater allosteric coupling to Gq and is more efficacious in stimulating cellular Gq-mediated signaling .
Properties
Molecular Formula |
C52H74N14O13 |
---|---|
Molecular Weight |
1103.2 g/mol |
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C52H74N14O13/c1-5-29(4)43(49(76)62-37(23-32-25-56-27-59-32)50(77)66-20-10-14-39(66)47(74)63-38(51(78)79)22-30-11-7-6-8-12-30)65-46(73)36(21-31-15-17-33(67)18-16-31)61-48(75)42(28(2)3)64-40(68)26-58-45(72)35(13-9-19-57-52(54)55)60-44(71)34(53)24-41(69)70/h6-8,11-12,15-18,25,27-29,34-39,42-43,67H,5,9-10,13-14,19-24,26,53H2,1-4H3,(H,56,59)(H,58,72)(H,60,71)(H,61,75)(H,62,76)(H,63,74)(H,64,68)(H,65,73)(H,69,70)(H,78,79)(H4,54,55,57)/t29-,34-,35-,36-,37-,38-,39-,42-,43-/m0/s1 |
InChI Key |
NOMIXRQBVMELPF-IWIOKYJLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.